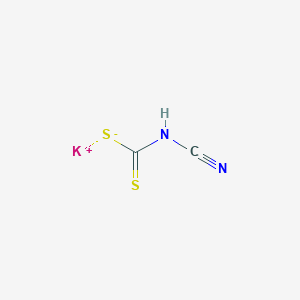![molecular formula C6H7NO B3329331 1-oxaspiro[2.3]hexane-5-carbonitrile CAS No. 578715-79-4](/img/structure/B3329331.png)
1-oxaspiro[2.3]hexane-5-carbonitrile
Vue d'ensemble
Description
1-oxaspiro[2.3]hexane-5-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom and a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-oxaspiro[2.3]hexane-5-carbonitrile can be synthesized through the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. The process involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . The reaction conditions typically include:
Reagents: Lithium diisopropylamide (LDA)
Solvent: Aprotic medium (e.g., THF)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods for 1-oxaspiro[2The use of efficient and scalable reagents like LDA and common solvents makes this process feasible for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-oxaspiro[2.3]hexane-5-carbonitrile undergoes several types of chemical reactions, including:
Isomerization: The compound can isomerize to form 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Isomerization: Lithium diisopropylamide (LDA) in an aprotic medium.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Isomerization: 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives.
Substitution: Corresponding substituted nitriles or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
1-oxaspiro[2.3]hexane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action for 1-oxaspiro[2.3]hexane-5-carbonitrile primarily involves its ability to undergo isomerization and substitution reactions. The spirocyclic structure allows for unique interactions with reagents, leading to the formation of various products. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylenecyclobutane-1-carbonitrile: A precursor in the synthesis of 1-oxaspiro[2.3]hexane-5-carbonitrile.
Methyl 3-methylenecyclobutane-1-carboxylate: Another precursor used in similar synthetic routes.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1-oxaspiro[2.3]hexane-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBUEBVWQOCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-2,3,6-trihydroxybenzamide](/img/structure/B3329266.png)
![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)




![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)



